molecular formula C17H25BFNO2 B2695156 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester CAS No. 2377607-32-2

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester

Cat. No.: B2695156
CAS No.: 2377607-32-2
M. Wt: 305.2
InChI Key: PNOQVKHNDPYLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester is an organoboron compound with the molecular formula C17H25BFNO2. It is a derivative of phenylboronic acid, where the boronic acid group is protected by a pinacol ester. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The mode of action of 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester involves its interaction with its targets in the Suzuki–Miyaura reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura reaction. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . The downstream effects of this reaction include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and application in organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which this compound is typically used, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including factors such as temperature, pH, and the presence of other chemical groups, can impact the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the hydroboration of an appropriate fluoro-substituted styrene derivative using a borane reagent.

    Pinacol Ester Formation: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester is unique due to the presence of both a fluorine atom and a pyrrolidine group, which can influence its reactivity and stability in chemical reactions. The fluorine atom can enhance the compound’s stability and electron-withdrawing properties, while the pyrrolidine group can provide additional steric and electronic effects .

Properties

IUPAC Name

1-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(19)13(11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOQVKHNDPYLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.